methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQZEQYGUQTQS-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process typically employs sulfuric acid or p-toluenesulfonic acid as a catalyst, facilitating nucleophilic acyl substitution. The hydroxyl group at the C2 position remains unprotected, requiring mild conditions to prevent epimerization. A representative procedure involves refluxing the carboxylic acid (10 mmol) in methanol (50 mL) with concentrated sulfuric acid (0.5 mL) for 12 hours. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3), yielding the ester in 65–70%.
Stereochemical Integrity
The retention of configuration at the C1 and C2 positions is critical. Studies confirm that using aprotic solvents like benzene minimizes racemization during esterification. Nuclear magnetic resonance (NMR) analysis of the product reveals coupling constants (J = 4.2 Hz between H1 and H2) consistent with the cis-diol configuration.
Multi-Step Synthesis from Shikimic Acid Derivatives
A more intricate approach utilizes shikimic acid as a chiral starting material, enabling precise stereochemical control. This method, detailed in ACS Omega (2020), involves 11–13 steps to construct the cyclohexane backbone with the desired (1S,2R) configuration.
Key Synthetic Steps
-
Protection of Hydroxyl Groups : Shikimic acid is sequentially protected using isopropylidene and tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions. For example, treatment with 2,2-dimethoxypropane and p-toluenesulfonic acid in ethyl acetate forms the isopropylidene acetal.
-
Benzoylation and Silylation : The C5 hydroxyl group is benzoylated using benzoyl chloride, while the C2 hydroxyl is protected with TBSCl in the presence of imidazole.
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Reductive Ring Opening : Sodium borohydride reduces a ketone intermediate to install the C1 hydroxyl group, followed by oxidative cleavage with sodium periodate to yield a diketone.
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Final Esterification : The carboxylic acid intermediate is methylated using trimethylsilyl diazomethane (TMS-CHN2) in methanol, achieving 70% yield.
Yield and Optimization
The overall yield for this route is 33–41%, with the reductive step (NaBH4 in dichloromethane/methanol) identified as the bottleneck (45% yield). Optimizing the stoichiometry of TBSCl (10 equiv.) improves silylation efficiency to 85%.
Reaction Optimization and Analytical Characterization
Solvent and Temperature Effects
Chemical Reactions Analysis
Protection of Hydroxyl Group via Silylation
The hydroxyl group undergoes silylation using trimethylsilyl chloride (TMSCl) and imidazole as a base. This reaction proceeds in dimethylformamide (DMF) at room temperature, forming the corresponding trimethylsilyl ether.
| Parameter | Details |
|---|---|
| Reagents | TMSCl, imidazole |
| Solvent | DMF |
| Temperature | Room temperature |
| Product | Methyl (1S,2R)-2-(trimethylsilyloxy)cyclohexane-1-carboxylate |
| Key Reference |
This method preserves stereochemistry and facilitates further functionalization of the ester group without affecting the hydroxyl moiety.
Methylation of Hydroxyl Group
The hydroxyl group can be methylated using sodium hydride (NaH) as a base and iodomethane (CH₃I) as the methylating agent. The reaction occurs in DMF at -22°C, yielding the methoxy derivative.
| Parameter | Details |
|---|---|
| Reagents | NaH, CH₃I |
| Solvent | DMF |
| Temperature | -22°C |
| Product | Methyl (1S,2R)-1,2-dimethoxycyclohexane-1-carboxylate |
| Key Reference |
This reaction demonstrates the compound’s ability to participate in nucleophilic substitutions under controlled conditions.
Acid-Catalyzed Cyclization
Under acidic conditions, the compound undergoes cyclization with aromatic amines. For example, reacting with 3-amino-4-bromobenzoic acid in polyphosphoric acid and dioxane at 130°C produces a hexahydroacridine derivative.
This reaction highlights the compound’s utility in constructing complex heterocyclic frameworks.
Comparative Reactivity of Stereoisomers
The stereochemistry at C1 and C2 significantly influences reactivity. For example, the (1S,2R) configuration exhibits distinct selectivity in silylation and cyclization compared to its (1S,2S) and (1R,2R) enantiomers.
| Stereoisomer | Key Reactivity Difference |
|---|---|
| (1S,2R) | Higher propensity for acid-catalyzed cyclization due to spatial alignment of functional groups |
| (1S,2S) | Preferential oxidation kinetics under basic conditions |
| (1R,2R) | Reduced stability in polyphosphoric acid media |
Data derived from comparative studies in .
Mechanistic Insights
-
Silylation : Proceeds via deprotonation of the hydroxyl group by imidazole, followed by nucleophilic attack on TMSCl.
-
Methylation : NaH generates a strong base, abstracting the hydroxyl proton to form an alkoxide, which reacts with CH₃I.
-
Cyclization : Likely involves initial protonation of the hydroxyl group, facilitating nucleophilic attack by the amine and subsequent ring closure.
Scientific Research Applications
Organic Synthesis
Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for creating enantiomerically pure compounds used in pharmaceuticals and agrochemicals.
Common Reactions:
- Oxidation: Converts the hydroxyl group into a ketone or carboxylic acid.
- Reduction: The ester group can be reduced to an alcohol.
- Substitution: The hydroxyl group can be replaced with other functional groups.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | (1S,2R)-2-oxocyclohexane-1-carboxylate |
| Reduction | LiAlH4, NaBH4 | (1S,2R)-2-hydroxycyclohexane-1-methanol |
| Substitution | SOCl2, PBr3 | (1S,2R)-2-chlorocyclohexane-1-carboxylate |
Biocatalysis
In biological research, this compound is utilized in enzyme-catalyzed reactions. It acts as a substrate for various enzymes, facilitating studies on enzyme mechanisms and kinetics. Its ability to mimic natural substrates makes it valuable for investigating metabolic pathways.
Antioxidant Activity
Research has demonstrated that this compound exhibits notable antioxidant properties , which are critical for preventing oxidative stress-related diseases. Studies using the DPPH assay quantify its efficacy against free radicals.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 250 |
| Standard Antioxidant (Ascorbic Acid) | 50 |
Pharmaceutical Applications
The compound's unique structure allows it to interact effectively within biological systems, making it a candidate for drug development. Preliminary studies suggest potential therapeutic applications in managing cardiovascular diseases by improving endothelial function and reducing inflammation markers.
Case Studies
Case Study 1: Enzymatic Reactions
A study highlighted the use of this compound as a substrate for arene dioxygenases. These enzymes catalyze the oxidation of aromatic compounds, leading to valuable cis-diol products that are useful in pharmaceuticals and natural product synthesis .
Case Study 2: Antioxidant Efficacy
In a preclinical model assessing oxidative stress-related conditions, this compound demonstrated significant protective effects by scavenging free radicals more effectively than standard antioxidants .
Mechanism of Action
The mechanism of action of methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate depends on its specific application. In enzymatic reactions, it may act as a substrate, binding to the active site of the enzyme and undergoing transformation. The hydroxyl and ester groups play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key features of methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate with related compounds from the evidence:
Key Research Findings
- Stereochemical Influence on Bioactivity: The (1S,2R) configuration in cyclohexane derivatives is critical for interactions with biological targets. For example, aminodiols with analogous stereochemistry () exhibit antiviral and antibacterial activities due to hydrogen-bonding capabilities of axial hydroxyl groups .
- Ring Size and Stability :
Cyclopropane derivatives (e.g., ) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to cyclohexane analogs. This property is exploited in prodrug design . - Functional Group Modifications: Substituting hydroxyl with amino groups (e.g., ) alters solubility and toxicity profiles. The hydrochloride salt in improves aqueous solubility for pharmaceutical formulations .
Biological Activity
Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate is a chiral compound with significant biological activity, particularly in the fields of pharmacology and organic chemistry. Its structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry. This article explores its biological activities, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound has the molecular formula . The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with cyclohexanone derivatives.
- Reagents : Common reagents include methanol and acid catalysts.
- Reaction Conditions : The reaction is usually conducted under reflux conditions.
- Purification : The product is purified through recrystallization or chromatography.
The detailed synthetic pathway can be referenced from various organic chemistry literature sources .
Antioxidant Properties
This compound exhibits notable antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity can be quantified using the DPPH assay, where lower IC50 values indicate higher efficacy.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 250 |
| Standard Antioxidant (Ascorbic Acid) | 50 |
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines such as HepG2 have shown that this compound can inhibit cell growth effectively. The IC50 values obtained from these studies indicate a dose-dependent response.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 31.3 | 85 |
| 62.5 | 70 |
| 125 | 50 |
| 250 | 30 |
The results suggest that at higher concentrations, the compound significantly reduces cell viability, indicating potential as an anticancer agent .
Study on Antioxidant Activity
A study published in a peer-reviewed journal highlighted the antioxidant effects of this compound in a model system using DPPH radicals. The results indicated a strong correlation between concentration and radical scavenging ability, supporting its use as a natural antioxidant in food preservation and health supplements .
Clinical Implications
Another significant study focused on the compound's potential therapeutic applications in managing oxidative stress-related conditions such as cardiovascular diseases. The research highlighted its ability to improve endothelial function and reduce markers of inflammation in preclinical models .
Q & A
How can researchers optimize the stereoselective synthesis of methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate?
Methodological Answer:
Stereoselective synthesis requires precise control of reaction conditions and chiral catalysts. For example:
- Chiral Auxiliaries : Use enantiopure starting materials, such as (1S,2R)-cyclohexane diols, to guide stereochemistry during esterification .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to induce enantioselectivity in hydrogenation or hydroxylation steps .
- Kinetic Resolution : Separate enantiomers via enzymatic hydrolysis using lipases or esterases .
Advanced Consideration : Monitor reaction progress with chiral HPLC or polarimetry to validate stereochemical fidelity.
What analytical techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to identify proton environments (e.g., hydroxy and ester groups) and coupling constants (e.g., -values for axial/equatorial protons) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, especially for resolving disputes in stereochemical assignments .
- Vibrational Spectroscopy : Compare experimental IR/Raman spectra with DFT-calculated modes to validate functional groups .
How does the stereochemistry of the hydroxy and ester groups influence its reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric Effects : The (1S,2R) configuration creates a steric hindrance that directs nucleophilic attack to the less hindered face of the ester carbonyl .
- Hydrogen Bonding : The axial hydroxy group can stabilize transition states via intramolecular H-bonding with the ester oxygen, altering reaction pathways .
Advanced Consideration : Use computational tools (e.g., Gaussian or ORCA) to model transition states and predict regioselectivity .
What strategies mitigate racemization during ester hydrolysis under acidic/basic conditions?
Methodological Answer:
- Low-Temperature Hydrolysis : Perform reactions at 0–5°C to reduce kinetic energy and racemization .
- Protecting Groups : Temporarily protect the hydroxy group with TBS or acetyl to prevent undesired stereochemical inversion .
- Enzymatic Hydrolysis : Use lipases (e.g., Candida antarctica) for enantioselective cleavage without racemization .
How can researchers evaluate the compound’s potential as a chiral building block in pharmaceutical synthesis?
Methodological Answer:
- Retrosynthetic Analysis : Map feasible routes to bioactive molecules (e.g., β-lactams or prostaglandins) using the compound’s stereochemistry .
- Biological Assays : Test derivatives for enzyme inhibition (e.g., cyclooxygenase or proteases) via fluorescence polarization or SPR .
Advanced Consideration : Conduct molecular docking studies to predict binding affinity with target proteins .
What computational methods are suitable for predicting its physicochemical properties (e.g., logP, pKa)?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute dipole moments and electrostatic potential surfaces .
- QSAR Models : Train models using datasets of cyclohexane derivatives to predict solubility and bioavailability .
Validation : Cross-check computational results with experimental HPLC logP measurements .
How should researchers address contradictions in reported toxicity or stability data?
Methodological Answer:
- Meta-Analysis : Compare datasets from REACH dossiers, PubChem, and peer-reviewed studies to identify outliers .
- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., UV light, humidity) and analyze decomposition products via LC-MS .
What safety protocols are essential for handling this compound in catalytic hydrogenation reactions?
Methodological Answer:
- Exposure Control : Use fume hoods and respiratory protection (P2/N95 masks) to avoid inhalation of fine particulates .
- Catalyst Safety : Pre-reduce pyrophoric catalysts (e.g., Raney Ni) under inert atmospheres to prevent ignition .
How does the compound’s conformation affect its solubility in polar vs. nonpolar solvents?
Methodological Answer:
- Conformational Analysis : Use NOESY NMR to identify axial-equatorial equilibria, which influence dipole-dipole interactions with solvents .
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO or hexane .
What regulatory considerations apply to its use in international collaborative research?
Methodological Answer:
- REACH Compliance : Verify if the compound is registered under REACH Annex VII (≥1 ton/year production) or exempt due to lab-scale use .
- CLP Classification : Classify hazards per GHS criteria (e.g., H319 for eye irritation) and include precautionary statements (e.g., P305+P351+P338) in SDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
